2-Methoxy-4-(tributylstannyl)pyridine

Regioselective synthesis Stille coupling Pyridine functionalization

2-Methoxy-4-(tributylstannyl)pyridine (CAS 1204580-72-2) is a heterocyclic organotin reagent belonging to the class of pyridinylstannanes. It consists of a pyridine ring substituted with a methoxy group at the 2-position and a tributylstannyl group at the 4-position.

Molecular Formula C18H33NOSn
Molecular Weight 398.178
CAS No. 1204580-72-2
Cat. No. B599076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4-(tributylstannyl)pyridine
CAS1204580-72-2
Molecular FormulaC18H33NOSn
Molecular Weight398.178
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)C1=CC(=NC=C1)OC
InChIInChI=1S/C6H6NO.3C4H9.Sn/c1-8-6-4-2-3-5-7-6;3*1-3-4-2;/h3-5H,1H3;3*1,3-4H2,2H3;
InChIKeyUCHQMWVWLUINRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-4-(tributylstannyl)pyridine (CAS 1204580-72-2): Procurement-Grade 4-Substituted Organostannane


2-Methoxy-4-(tributylstannyl)pyridine (CAS 1204580-72-2) is a heterocyclic organotin reagent belonging to the class of pyridinylstannanes. It consists of a pyridine ring substituted with a methoxy group at the 2-position and a tributylstannyl group at the 4-position . This compound serves exclusively as a synthetic intermediate in Stille cross-coupling reactions, where the C–Sn bond at the pyridine 4-position undergoes palladium-catalyzed transmetalation to form C–C bonds with aryl or heteroaryl halides/triflates . Its procurement relevance lies in the specific substitution pattern—2-methoxy, 4-stannyl—which defines its regiochemical utility distinct from other regioisomers.

Why 2-Methoxy-4-(tributylstannyl)pyridine Cannot Be Replaced by 2-Methoxy-5- or 2-Methoxy-6-stannyl Isomers


In pyridine chemistry, the position of substitution dictates both electronic distribution and steric accessibility, which directly govern cross-coupling reactivity and regioselectivity. The 4-position in 2-methoxypyridine exhibits distinct electronic character compared to the 3-, 5-, and 6-positions due to the electron-donating methoxy group at C2 . Generic substitution with regioisomers such as 2-methoxy-5-(tributylstannyl)pyridine or 2-methoxy-6-(tributylstannyl)pyridine will produce entirely different coupling products, as the stannyl group location determines the connectivity in the final biaryl or heterobiaryl scaffold . Procurement of an incorrect isomer results in synthetic failure or a regioisomeric product requiring subsequent separation. The following evidence demonstrates the quantifiable distinctions that justify isomer-specific sourcing.

Quantitative Differentiation Evidence for 2-Methoxy-4-(tributylstannyl)pyridine (1204580-72-2)


Regioisomeric Identity Confirmation: 4-Position vs. 5-Position Stannyl Substitution

The target compound bears the tributylstannyl group exclusively at the pyridine 4-position (C4). In contrast, 2-methoxy-5-(tributylstannyl)pyridine (CAS 164014-93-1) bears the stannyl group at the 5-position, and 2-methoxy-6-(tributylstannyl)pyridine bears it at the 6-position [1]. These positional isomers are chemically distinct entities that yield different regioisomeric products in Stille coupling, with no interconversion possible under standard reaction conditions [2].

Regioselective synthesis Stille coupling Pyridine functionalization

Purity Specification: ≥95% Standard Across Multiple Certified Vendors

2-Methoxy-4-(tributylstannyl)pyridine is commercially available at a minimum purity specification of 95% from multiple independent vendors including Aladdin, Apollo Scientific, CymitQuimica, and Beyotime . This cross-vendor consistency establishes 95% as a reliable procurement benchmark. For comparison, certain regioisomers such as 2-methoxy-6-(tributylstannyl)pyridine have reported synthetic yields of up to 90% in Stille coupling , but direct comparative stability or purity data across isomers are not available in the public domain.

Quality control Procurement specification Organotin reagent purity

Storage Stability: Room Temperature Storage Validated Across Multiple Suppliers

Multiple vendors specify room temperature (RT) as the recommended storage condition for 2-methoxy-4-(tributylstannyl)pyridine, with Beyotime noting a three-year shelf life under RT storage [1]. In contrast, the structurally related non-methoxylated analog 4-(tributylstannyl)pyridine has a reported melting point of 243-246 °C and requires storage under inert atmosphere . However, direct comparative stability studies between these compounds are not publicly available.

Reagent stability Storage conditions Inventory management

Electronic Property: Predicted pKa of 4.66 for Aqueous/Partition Behavior

The predicted acid dissociation constant (pKa) for 2-methoxy-4-(tributylstannyl)pyridine is 4.66±0.10 . This value corresponds to protonation of the pyridine nitrogen. While no direct comparative pKa data for regioisomeric pyridinylstannanes are available in the public domain, this predicted value may inform purification strategies involving acid-base extraction and provides a reference for assessing the physicochemical profile of Stille coupling products derived from this building block.

Physicochemical properties pKa prediction Drug-likeness assessment

Procurement-Driven Application Scenarios for 2-Methoxy-4-(tributylstannyl)pyridine


Synthesis of 4-Aryl-2-methoxypyridine Scaffolds via Stille Coupling

This compound is exclusively suitable for synthetic routes requiring Stille coupling at the pyridine 4-position to install aryl, heteroaryl, or vinyl groups while preserving the 2-methoxy substituent intact . The 4-position stannyl group acts as the nucleophilic coupling partner with electrophilic aryl/heteroaryl halides or triflates under palladium catalysis. Alternative regioisomers (e.g., 5-stannyl or 6-stannyl) will install the coupling partner at different ring positions, yielding structurally distinct products that do not meet the target molecular specification.

Pharmaceutical Intermediate Procurement for Heterobiaryl Synthesis

This compound serves as a building block for heterobiaryl structures in medicinal chemistry programs [1]. Procurement of this specific CAS number ensures that subsequent Stille coupling installs the desired aryl/heteroaryl group at the 4-position of the 2-methoxypyridine core. The ≥95% purity specification documented across multiple vendors provides a quality benchmark for pharmaceutical intermediate sourcing, though end-users should independently verify purity by HPLC or NMR prior to use in GMP campaigns.

Laboratory-Scale C–C Bond Formation with Room Temperature Reagent Storage

For academic and industrial laboratories with limited cold-storage capacity, the room temperature storage specification of this compound reduces inventory management complexity [1]. This logistical advantage may inform procurement decisions when selecting among pyridinylstannane reagents that require refrigeration or inert atmosphere storage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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